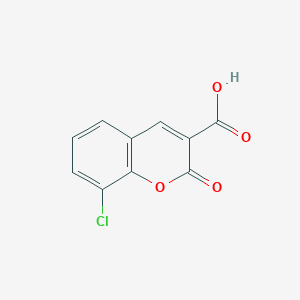
8-Chloro-2-oxochromene-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-2-oxochromene-3-carboxylic acid is a useful research compound. Its molecular formula is C10H5ClO4 and its molecular weight is 224.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Analysis
- 8-Chloro-2-oxochromene-3-carboxylic acid is noted as an important intermediate in the synthesis of biologically active compounds. A rapid synthetic method for a similar compound, 4-oxo-4H-chromene-3-carboxylic acid, was established, highlighting the significance of these compounds in synthetic chemistry. The synthesis involved a two-step process including the Vilsmeier reaction and oxidation, with structure confirmation through NMR spectroscopy, showcasing the compound's relevance in chemical synthesis and structural analysis (Zhu et al., 2014).
Method Development for Related Compounds
- The synthesis of isothiocoumarin derivatives from related compounds like 2-benzofuran-1(3H)-one has been developed, demonstrating the versatility of related chemical structures in creating diverse compounds with potentially significant applications. The process involved bromination and hydrolysis steps leading to the formation of chloro- and bromo-substituted products, which indicates the flexibility and adaptability of these compounds in chemical synthesis (Pokhodylo et al., 2010).
Chromatographic Analysis and Synthesis Control
- High-performance liquid chromatography has been utilized for the analysis of impurities in industrial compounds closely related to this compound. This technique plays a crucial role in maintaining the purity of such compounds during industrial synthesis and ensuring the quality of the final product, highlighting the compound's significance in industrial chemistry and quality control (Qiao et al., 2009).
Catalysis and Environmental Applications
- Research on carboxylic acids derived from lignite oxidation highlights the potential of these compounds in industrial manufacturing and environmental applications. The study on carboxylic acids demonstrates the importance of compounds like this compound in the development of environmentally friendly and efficient catalytic processes, further underlining their significance in scientific research and industrial applications (Yang et al., 2017).
特性
IUPAC Name |
8-chloro-2-oxochromene-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClO4/c11-7-3-1-2-5-4-6(9(12)13)10(14)15-8(5)7/h1-4H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTRYTGJDHLGIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC(=O)C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
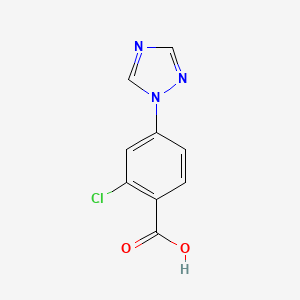
![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2408041.png)
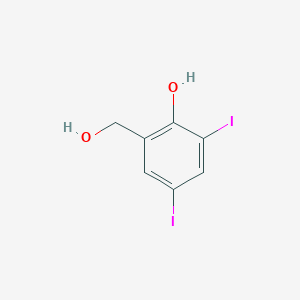
![5-Oxaspiro[3.5]nonan-9-one](/img/structure/B2408043.png)
![N-[5-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2408044.png)
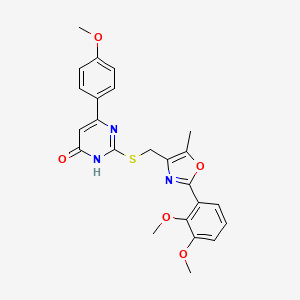
![2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2408047.png)
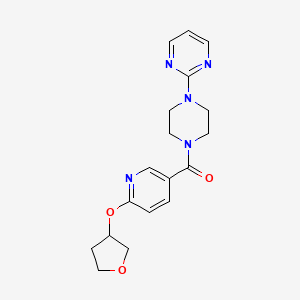
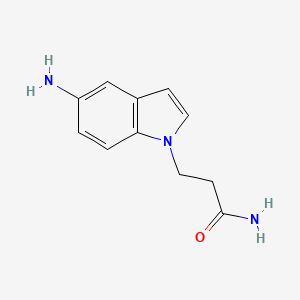
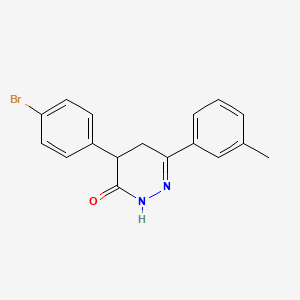
![3-cyclopropyl-4-methyl-1-[(oxolan-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2408053.png)
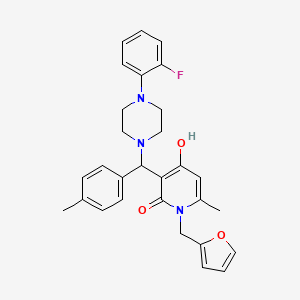
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2408058.png)

